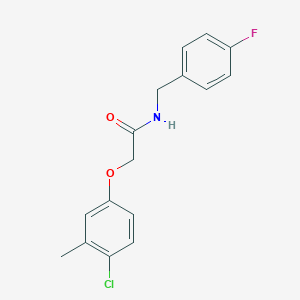![molecular formula C18H22N2O3S B399819 2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B399819.png)
2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a cyclohexyl group, a 4-methylphenyl group, and a thiazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves a multi-step process One common method includes the reaction of cyclohexylamine with 4-methylbenzaldehyde to form an imine intermediate This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted analogs, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylcyclohexane: A simpler cyclohexyl derivative used primarily as a solvent.
4-Methoxyphenethylamine: A phenethylamine derivative with applications in organic synthesis and as a precursor for other compounds.
Uniqueness
2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring and acetic acid moiety make it particularly versatile for various applications, setting it apart from simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H22N2O3S |
|---|---|
Molekulargewicht |
346.4g/mol |
IUPAC-Name |
2-[3-cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O3S/c1-12-7-9-13(10-8-12)19-18-20(14-5-3-2-4-6-14)17(23)15(24-18)11-16(21)22/h7-10,14-15H,2-6,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
LSOXDQJUHUWWCK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3CCCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[({[(4-tert-butylphenoxy)acetyl]amino}carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B399737.png)
![2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B399740.png)
![N-(4-chloro-3-{[(4-cyclohexylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B399744.png)
![N-[(3,5-dimethylphenoxy)acetyl]-N'-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B399745.png)
![2-({[(5-bromo-1-naphthoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B399746.png)
![2-[(4-phenylmethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B399747.png)
![N-(4-chloro-3-{[(1-naphthyloxy)acetyl]amino}phenyl)butanamide](/img/structure/B399748.png)
![2-{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-phenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B399750.png)
![2-{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}-5-phenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B399752.png)
![2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B399753.png)
![3-phenyl-2-{[(5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B399755.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B399756.png)
![2-{[(6-chloro-2-isopropyl-4-quinazolinyl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B399757.png)

